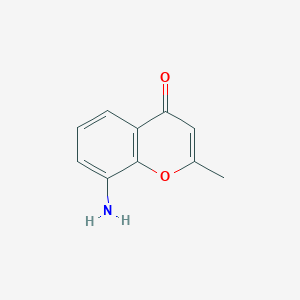
Bis-DBCO-PEG4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-DBCO-PEG4, also known as Bis-sulfone-PEG4-DBCO, is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound contains a dibenzylcyclooctyne (DBCO) group, which can react with azide groups to form stable triazole linkages without the need for a copper catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-DBCO-PEG4 involves the incorporation of DBCO groups into a PEG backboneThe reaction conditions often involve the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the stability of the reactive intermediates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis-DBCO-PEG4 primarily undergoes click chemistry reactions, specifically SPAAC. This reaction involves the cycloaddition of the DBCO group with azide-containing molecules to form triazole linkages. The reaction is highly efficient and proceeds under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-containing molecules and anhydrous solvents like DMSO or DMF. The reaction conditions typically involve room temperature or slightly elevated temperatures to enhance the reaction rate .
Major Products
The major products formed from the reactions of this compound are triazole-linked conjugates. These products are highly stable and can be used in various applications, including bioconjugation and drug delivery .
Scientific Research Applications
Bis-DBCO-PEG4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis-DBCO-PEG4 involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in the compound reacts with azide groups on target molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials without the need for a copper catalyst .
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-PEG4-DBCO: A similar compound with the same functional groups but different linker lengths.
DBCO-PEG4-NHS Ester: Another compound used in click chemistry with a different reactive group (NHS ester) for conjugation with primary amines.
Uniqueness
Bis-DBCO-PEG4 is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it highly suitable for biological applications where copper can be toxic. Additionally, the PEG4 linker provides enhanced solubility and biocompatibility, making it an ideal choice for various scientific and industrial applications .
Properties
Molecular Formula |
C48H50N4O8 |
|---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C48H50N4O8/c53-45(21-23-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)49-25-27-57-29-31-59-33-34-60-32-30-58-28-26-50-46(54)22-24-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |
InChI Key |
BZGLRSPETVGNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)




![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)



